molecular formula C17H25FN2O3S2 B2675298 1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide CAS No. 2415586-73-9

1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide

Cat. No.: B2675298
CAS No.: 2415586-73-9
M. Wt: 388.52
InChI Key: KOGNZWUZASZONI-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a fluorophenyl group, a thiomorpholine ring, and a methanesulfonamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Thiomorpholine ring formation: The thiomorpholine ring is synthesized by reacting an appropriate amine with a sulfur-containing reagent under controlled conditions.

    Oxan-4-yl group attachment: The oxan-4-yl group is introduced through a nucleophilic substitution reaction.

    Methanesulfonamide formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonamide moiety.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the thiomorpholine ring can form hydrogen bonds with amino acid side chains. The methanesulfonamide moiety can participate in electrostatic interactions with charged residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-fluorophenyl)-2-(thiomorpholin-4-yl)ethan-1-amine: Similar structure but lacks the oxan-4-yl group and methanesulfonamide moiety.

    1-[[3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiranyl]methyl]-1H-1,2,4-triazole: Contains a fluorophenyl group but has a different core structure.

Uniqueness

1-(2-fluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}methanesulfonamide is unique due to its combination of a fluorophenyl group, thiomorpholine ring, oxan-4-yl group, and methanesulfonamide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S2/c18-16-4-2-1-3-15(16)13-25(21,22)19-14-17(5-9-23-10-6-17)20-7-11-24-12-8-20/h1-4,19H,5-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGNZWUZASZONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)CC2=CC=CC=C2F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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